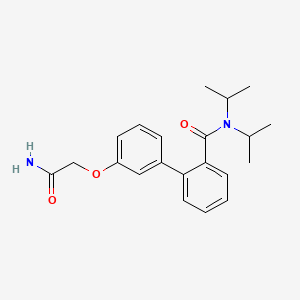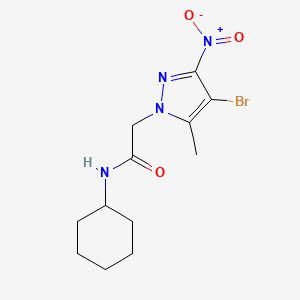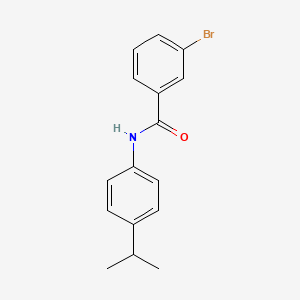![molecular formula C16H12F3NO B5676125 3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5676125.png)
3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide
Übersicht
Beschreibung
Introduction 3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide is a compound involved in various chemical reactions and synthesis processes. This compound is associated with the trifluoromethylation of N-aryl acrylamides and is used in the synthesis of complex organic molecules, including CF3-containing oxindoles.
Synthesis Analysis The synthesis of related compounds involves visible-light-induced tandem trifluoromethylation/arylation, utilizing a ruthenium photocatalyst and Togni's reagent as the CF3 source, providing an eco-friendly method for preparing CF3-containing compounds (Xu et al., 2013).
Molecular Structure Analysis The molecular structure of related acrylamides has been determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction, revealing detailed insights into their molecular configuration (Kariuki et al., 2022).
Chemical Reactions and Properties Acrylamides like 3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide undergo various chemical reactions, including visible-light photocatalytic transformations leading to the formation of complex derivatives such as 3-(trifluoromethyl)indolin-2-one derivatives (Gonda et al., 2017).
Physical Properties Analysis The solubility and physical behaviors of related acrylamides have been studied, with data indicating their solubility in different solvent compositions, essential for industrial product and process design (Yao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Polymerization Applications
Solubility in Methanol–Ethanol Solution : A study on a similar compound, N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, highlights its use as a new monomer for polymerization reactions. Solubility data in methanol–ethanol mixtures were measured, which is crucial for industrial product and process design (Yao, Li, Luo, & Liu, 2010).
Continuous Flow Synthesis : Functional acrylamides, like N-phenyl acrylamide, are valuable intermediates in organic synthesis and are used in industries like polymer synthesis and pharmaceuticals. An efficient and robust continuous flow process for the synthesis of acrylamides, including phenyl acrylamide, offers a sustainable alternative to traditional batch reactions (Salaklang, Mertens, Maes, Dams, Dermaut, & Junkers, 2020).
Optically Active Polyacrylamides : Research into enantiopure acrylamide derivatives, such as N-(o-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl) phenyl)acrylamide, has shown their use in creating optically active polymers. These polymers demonstrate favorable enantioselective discrimination abilities, useful in various applications including chiral separations (Lu, Lou, Hu, Jiang, & Shen, 2010).
Chemical Synthesis and Reactions
Trifluoromethylation of N-aryl acrylamides : A study demonstrated the visible-light-induced tandem trifluoromethylation/arylation of N-aryl acrylamides. This reaction serves as an eco-friendly method for preparing CF3-containing oxindoles, which are important in various chemical syntheses (Xu, Xie, Xue, Pan, Cheng, & Zhu, 2013).
Preparation of Derivatives for Corrosion Inhibition : Research on acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has shown their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This application is significant in materials science and engineering (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Medical and Biological Research
Synthesis of Antimicrobial Agents : Polycyclic chalcone-containing polyacrylamides have been synthesized and screened for antimicrobial activities. These studies involve derivatives of phenyl acrylamide and highlight their potential use in medical applications, especially in developing new antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Drug Loading in Polymer-Based Systems : Research into poly(acrylamide-co-acrylonitrile)/polystyrene triblock copolymers, which can include phenyl acrylamide structures, has revealed their potential in drug loading and release applications. These polymers exhibit thermosensitive self-assembly behavior, making them useful in pharmaceutical delivery systems (Li, Cai, Hu, & He, 2021).
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-15(21)10-9-12-5-2-1-3-6-12/h1-11H,(H,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCXYKLEHMSFSB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-methoxypropyl)-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676060.png)
![N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5676069.png)


![5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline](/img/structure/B5676080.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5676086.png)


![1-naphthyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5676115.png)
![4-{[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5676122.png)

![1-tert-butyl-5-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1H-1,2,4-triazole](/img/structure/B5676129.png)
![2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5676140.png)